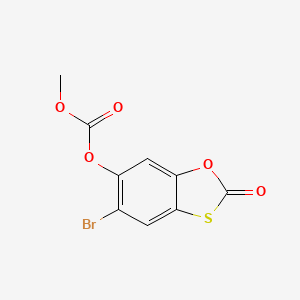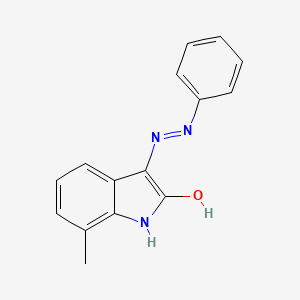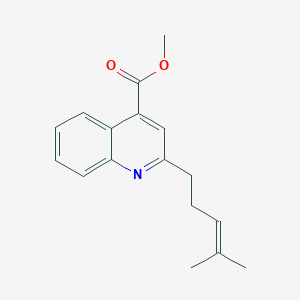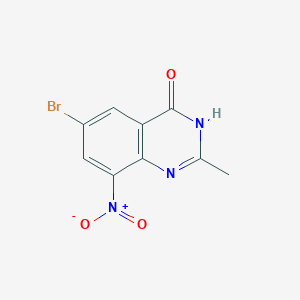![molecular formula C21H25N3O3 B14950233 2-(4-methoxyphenyl)-3-{[(E)-(4-methoxyphenyl)methylidene]amino}-1-(propan-2-yl)imidazolidin-4-one](/img/structure/B14950233.png)
2-(4-methoxyphenyl)-3-{[(E)-(4-methoxyphenyl)methylidene]amino}-1-(propan-2-yl)imidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ISOPROPYL-2-(4-METHOXYPHENYL)-3-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}TETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ISOPROPYL-2-(4-METHOXYPHENYL)-3-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}TETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Substitution Reactions:
Condensation Reaction: The final step involves the condensation of the imidazole derivative with an aldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-ISOPROPYL-2-(4-METHOXYPHENYL)-3-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}TETRAHYDRO-4H-IMIDAZOL-4-ONE can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-ISOPROPYL-2-(4-METHOXYPHENYL)-3-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}TETRAHYDRO-4H-IMIDAZOL-4-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: The compound is used in studies to understand its effects on various biological pathways and targets.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1-ISOPROPYL-2-(4-METHOXYPHENYL)-3-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}TETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-ISOPROPYL-2-(4-METHOXYPHENYL)-3-AMINOIMIDAZOL-4-ONE: Similar structure but lacks the methylene bridge.
2-(4-METHOXYPHENYL)-3-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}IMIDAZOL-4-ONE: Similar structure but lacks the isopropyl group.
Uniqueness
1-ISOPROPYL-2-(4-METHOXYPHENYL)-3-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}TETRAHYDRO-4H-IMIDAZOL-4-ONE is unique due to its specific substitution pattern and the presence of both isopropyl and methoxyphenyl groups, which may confer distinct biological activities and chemical properties.
Propriétés
Formule moléculaire |
C21H25N3O3 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-3-[(E)-(4-methoxyphenyl)methylideneamino]-1-propan-2-ylimidazolidin-4-one |
InChI |
InChI=1S/C21H25N3O3/c1-15(2)23-14-20(25)24(21(23)17-7-11-19(27-4)12-8-17)22-13-16-5-9-18(26-3)10-6-16/h5-13,15,21H,14H2,1-4H3/b22-13+ |
Clé InChI |
BQEJVYDRCGJWFJ-LPYMAVHISA-N |
SMILES isomérique |
CC(C)N1CC(=O)N(C1C2=CC=C(C=C2)OC)/N=C/C3=CC=C(C=C3)OC |
SMILES canonique |
CC(C)N1CC(=O)N(C1C2=CC=C(C=C2)OC)N=CC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole-3-carboxylic acid, 6-bromo-5-methoxy-1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-, ethyl ester](/img/structure/B14950163.png)
![2-(2-hydroxyphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14950167.png)
![4-(2,4,5-Trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14950169.png)
![4-(decyloxy)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14950171.png)
![(7E)-1,3-bis(2,4-dichlorobenzyl)-7-(3,4,5-trimethoxybenzylidene)-1H-imidazo[4,5-f][1,3]thiazolo[3,2-a]benzimidazole-2,8(3H,7H)-dione](/img/structure/B14950173.png)


![(4-hydroxyphenyl)[5-hydroxy-3-tetradecyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B14950192.png)

![(2Z)-2-(4-Fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14950207.png)
![(3Z)-5-bromo-3-[(2-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B14950214.png)
![N-tert-Butyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B14950227.png)
![N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B14950243.png)

